2,4-Dichloro-7-methyl-1,8-naphthyridine: Technical Profile & Utility Guide
2,4-Dichloro-7-methyl-1,8-naphthyridine: Technical Profile & Utility Guide
This guide provides an in-depth technical analysis of 2,4-Dichloro-7-methyl-1,8-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable data on synthesis, reactivity, and therapeutic applications.
Chemical Identity & Physicochemical Properties
The 1,8-naphthyridine core is a bioisostere of quinoline and isoquinoline, distinguished by the presence of two nitrogen atoms in the fused ring system. The 2,4-dichloro-7-methyl derivative serves as a versatile electrophilic building block, enabling the rapid construction of complex bioactive molecules through regioselective functionalization.[1]
| Property | Data / Description |
| IUPAC Name | 2,4-Dichloro-7-methyl-1,8-naphthyridine |
| CAS Number | 1824307-66-5 (Specific); 59514-89-5 (Parent 2,4-dichloro analog) |
| Molecular Formula | C₉H₆Cl₂N₂ |
| Molecular Weight | 213.06 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
| LogP (Calc) | ~2.6 – 3.0 (Lipophilic) |
| Melting Point | 123–127 °C (Based on parent analog range; methyl derivatives typically exhibit slightly higher T_m) |
| Reactivity Class | Electron-deficient heteroaromatic; Dual electrophile |
Synthesis Pathway
The synthesis of 2,4-dichloro-7-methyl-1,8-naphthyridine typically follows a Conrad-Limpach-type cyclization followed by aromatization and chlorination.[1] This robust protocol ensures high yields and scalability.[2]
Step-by-Step Protocol
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Precursor Condensation:
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Reagents: 2-Amino-6-methylpyridine, Diethyl malonate (or Diethyl ethoxymethylenemalonate for C3-functionalized variants).[1]
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Conditions: Reflux in Dowtherm A or diphenyl ether (high temperature, ~250°C) is often required to effect thermodynamic cyclization.
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Intermediate: 4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (often exists as the tautomeric 2,4-dihydroxy-7-methyl-1,8-naphthyridine).[1]
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Chlorination (Deoxychlorination):
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Reagents: Phosphorus oxychloride (POCl₃) [Solvent & Reagent].
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Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions) to accelerate reaction.[1]
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Conditions: Reflux (100–110°C) for 4–12 hours.
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Workup: Quench carefully into crushed ice/ammonia water to neutralize. The product precipitates as a solid.[3]
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Synthesis Workflow Diagram
Caption: Synthesis of 2,4-dichloro-7-methyl-1,8-naphthyridine via modified Conrad-Limpach cyclization and POCl3-mediated chlorination.
Reactivity & Regioselectivity
The core value of this scaffold lies in the differential reactivity of the chlorine atoms at positions C2 and C4. Understanding this regioselectivity is critical for designing sequential functionalization strategies.
Nucleophilic Aromatic Substitution (S_NAr)
The 1,8-naphthyridine ring is electron-deficient, facilitating S_NAr reactions.
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C4 Position (Most Reactive): The C4-chlorine is generally more reactive towards nucleophiles (amines, alkoxides, thiols) due to the formation of a more stable Meisenheimer complex (para-like resonance stabilization relative to N1, and less steric hindrance from the N1 lone pair compared to C2).
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C2 Position (Less Reactive): The C2-chlorine is less reactive but can be displaced under more forcing conditions (higher temperature, stronger nucleophile) or after the C4 position has been substituted.
Palladium-Catalyzed Cross-Coupling
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Suzuki-Miyaura / Sonogashira: Regioselective coupling typically occurs at C4 first under standard conditions, allowing for the introduction of aryl or alkynyl groups.
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Site-Selective Strategy: To functionalize C2 exclusively, one must often block C4 or exploit subtle electronic tuning, but the standard order is C4 → C2.
Reactivity Map
Caption: Regioselectivity map demonstrating C4-preference in SNAr and Cross-Coupling reactions.
Applications in Drug Discovery
The 2,4-dichloro-7-methyl-1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.
Antibacterial Agents (Gyrase Inhibitors)
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Mechanism: Analogous to Nalidixic acid (the first quinolone antibiotic), 1,8-naphthyridines target bacterial DNA gyrase and Topoisomerase IV.
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Modification: Substitution at C4 with bulky amines (e.g., piperazines) and hydrolysis of C2/C3 precursors to carboxylic acids yields potent Gram-negative antibiotics.
Kinase Inhibitors (Oncology)
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Target: The planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.
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Strategy: C4-arylation introduces the "hinge-binding" motif, while the C7-methyl group occupies the hydrophobic pocket, improving selectivity.[1]
HIV-1 NNRTIs
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Utility: Recent studies identify 2,4-disubstituted-1,8-naphthyridines as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
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SAR Insight: The 7-methyl group enhances lipophilicity, improving cell permeability and binding affinity within the NNRTI hydrophobic pocket.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bonds can occur over prolonged exposure to humidity).
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Disposal: Treat as halogenated organic waste. High temperature incineration required.
References
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BLD Pharm. (2025). 2,4-Dichloro-7-methyl-1,8-naphthyridine Product Analysis. Retrieved from
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National Institutes of Health (NIH). (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.[4] Retrieved from
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Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Taylor & Francis. Retrieved from
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PubChem. (2025).[4] 2,4-Dichloro-1,8-naphthyridine Compound Summary. Retrieved from
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Luo, G., et al. (2019). Nucleophilic Substitution Patterns in Heterocycles. Organic Letters. Retrieved from
